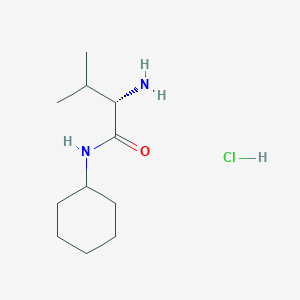

(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride

描述

属性

IUPAC Name |

(2S)-2-amino-N-cyclohexyl-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJIPSDKUYMLQF-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and General Strategy

The synthesis typically starts from chiral amino acid derivatives or their esters, such as (2S)-2-amino-3-methylbutanoic acid (valine derivatives) or related intermediates. The key steps involve:

- Formation of the amide bond between the amino acid derivative and cyclohexylamine.

- Protection/deprotection of amino groups if necessary.

- Conversion to the hydrochloride salt.

Amide Bond Formation

The amide bond is formed by coupling the amino acid derivative (often as an activated ester or acid chloride) with cyclohexylamine under controlled conditions.

- Activation of the carboxyl group: Common activating agents include carbodiimides (e.g., DCC, EDC) or acid chlorides generated in situ.

- Coupling reaction: The cyclohexylamine is reacted with the activated amino acid derivative in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to minimize racemization.

- Catalysts or additives: Sometimes, additives like HOBt (1-hydroxybenzotriazole) are used to improve coupling efficiency and reduce side reactions.

Protection and Deprotection Steps

- If the amino group of the amino acid is protected (e.g., carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc)), deprotection is performed after amide formation.

- Deprotection methods include catalytic hydrogenation (for Cbz groups) or acid treatment (for Boc groups).

- For example, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere in methanol at room temperature effectively removes Cbz protecting groups without affecting the amide bond.

Conversion to Hydrochloride Salt

- The free amide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as methanol.

- The pH is carefully controlled to 1-2 to ensure complete formation of the hydrochloride salt.

- The salt is isolated by filtration and drying under controlled temperature to obtain a stable white solid.

Detailed Synthetic Procedure Example

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Activation | (2S)-2-amino-3-methylbutanoic acid + thionyl chloride or carbodiimide in anhydrous solvent | Formation of acid chloride or activated ester intermediate | Activated amino acid derivative |

| 2. Coupling | Cyclohexylamine, base (e.g., triethylamine), low temperature (0-5°C) | Nucleophilic attack of amine on activated acid derivative | Formation of (2S)-2-amino-N-cyclohexyl-3-methylbutanamide |

| 3. Deprotection (if applicable) | Pd/C catalyst, H2 gas, methanol, room temperature | Removal of protecting groups | Free amide |

| 4. Salt formation | HCl gas or HCl in methanol, pH 1-2, cooling | Conversion to hydrochloride salt | (2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride |

Research Findings and Optimization

- Stereochemical integrity: Maintaining the (2S) configuration is critical. Use of mild reaction conditions and additives like HOBt reduces racemization.

- Purification: Crystallization from solvents such as isopropanol or methanol after salt formation yields high-purity product.

- Yield and purity: Optimized methods achieve yields above 85% with enantiomeric excess >99%, confirmed by chiral HPLC.

- Scale-up considerations: Controlled temperature and stoichiometry are essential to minimize side products and ensure reproducibility in larger batches.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Starting material | (2S)-2-amino-3-methylbutanoic acid or ester | Commercially available or synthesized |

| Coupling agent | DCC, EDC, or acid chloride | Carbodiimides preferred for mild conditions |

| Solvent | Dichloromethane, THF, or methanol | Anhydrous conditions required |

| Temperature (coupling) | 0-5 °C | Minimizes racemization |

| Deprotection | Pd/C, H2, methanol, rt | For Cbz groups |

| Salt formation | HCl gas or HCl in methanol | pH 1-2, cooling to 10 °C |

| Yield | 85-95% | After purification |

| Enantiomeric purity | >99% ee | Verified by chiral chromatography |

化学反应分析

Types of Reactions

(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-substituted derivatives.

科学研究应用

Chemistry

(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride serves as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, enhancing the development of new materials and chemicals.

Biology

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : Studies have shown that it effectively inhibits various bacterial strains at concentrations ranging from 10 to 50 µM, demonstrating a dose-dependent response.

- Anticancer Activity : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values around 25 µM, indicating moderate cytotoxicity. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways.

Medicine

The compound is being explored for its potential therapeutic applications. Preliminary findings suggest it may modulate neurotransmitter systems, which could lead to new treatments for neurological conditions.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing.

Antimicrobial Activity

A study evaluated the compound's effectiveness against bacterial strains, demonstrating significant inhibition at concentrations from 10 to 50 µM. Higher concentrations yielded greater antibacterial effects.

Anticancer Studies

In vitro assays using human cancer cell lines showed IC50 values around 25 µM, suggesting moderate cytotoxicity. Mechanistic studies indicated that the compound induces apoptosis in cancer cells through caspase pathway activation.

Receptor Binding Studies

Binding affinity assays using radiolabeled ligands demonstrated high affinity for certain neurotransmitter receptors, indicating potential applications in neuropharmacology.

作用机制

The mechanism of action of (2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl/Amino Groups

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Structure: Features a linear pentanamide backbone with two amino groups and a dihydrochloride salt.

- Key Differences : Lacks the branched methyl group and cyclohexyl substituent of the target compound.

- Safety: Classified as non-hazardous under GHS/CLP regulations, though toxicological data remain incomplete .

- Regulatory Status : Complies with EC1272/08 and Regulation (EC) 2020/8785, emphasizing precautions to avoid inhalation or contact .

cis-2-Amino-1-cyclopentanecarboxamide

- Structure: Cyclopentane ring substituted with an amino group and carboxamide.

- Key Differences : Smaller ring (cyclopentane vs. cyclohexyl) and simpler backbone.

- Physical Properties : Melting point 132–134°C; molecular weight 128.17 g/mol .

- Commercial Status : Priced at ¥37,900, indicating higher availability compared to the discontinued target compound .

Compounds with Similar Backbone Modifications

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Structure: Branched butanoate ester with a trifluoroethylamino group.

- Synthesis: Derived from methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride via reaction with trifluoroethyl triflate and DIPEA .

- Purification : C18 reverse-phase chromatography (acetonitrile/water), contrasting with silica gel methods used for other analogues .

N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea

Stability and Degradation Profiles

(1R,2S)-(−)-2-Methylamino-1-phenyl-1-propanol Hydrochloride (MPPH)

Data Tables

Table 1: Structural and Physical Comparison

生物活性

(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride is a compound characterized by its unique structural features, including an amino group, a cyclohexyl group, and a methylbutanamide moiety. This configuration allows it to interact with various biological systems, potentially leading to diverse pharmacological effects.

- Molecular Formula : C11H22N2O·HCl

- Molecular Weight : Approximately 198.31 g/mol

- Appearance : Solid at room temperature, soluble in water due to the hydrochloride salt form.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate their activity through mechanisms such as:

- Hydrogen Bonding : The amino group facilitates interactions with proteins and nucleic acids.

- Hydrophobic Interactions : The cyclohexyl and methyl groups enhance binding affinity to lipid membranes and hydrophobic sites on proteins.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, warranting further exploration in therapeutic contexts.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition at concentrations ranging from 10 to 50 µM.

- Results indicated a dose-dependent response, with higher concentrations yielding greater antibacterial effects.

-

Anticancer Studies :

- In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values around 25 µM, suggesting moderate cytotoxicity.

- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

-

Receptor Binding Studies :

- Binding affinity assays using radiolabeled ligands demonstrated that this compound has a high affinity for certain neurotransmitter receptors, indicating potential applications in neuropharmacology.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Ephedrine | Similar backbone | CNS stimulant | Sympathomimetic properties |

| Pseudoephedrine | Structural analog | Decongestant | Less CNS activity |

| Norephedrine | Related structure | Stimulant | Different receptor profile |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride, and how can reaction yields be improved?

- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., THF or DMF), catalysts (e.g., 2,2,2-trifluoroethyl triflate), and reaction conditions (e.g., 60°C for 27 hours under nitrogen). Post-reaction purification using C18 reverse-phase chromatography (acetonitrile/water gradients) or silica gel column chromatography (hexane/ethyl acetate) improves purity. For example, yields exceeding 90% were achieved in similar amidation reactions by maintaining anhydrous conditions and stoichiometric excess of reagents .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry via characteristic proton shifts (e.g., δ 9.00 ppm for NH groups in DMSO-d6) and coupling patterns .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Validate molecular weight and purity using retention time alignment and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Monitor enantiomeric purity with chiral columns (e.g., >95% purity threshold) .

Advanced Research Questions

Q. How does the stability of this compound vary under different biological matrices and storage conditions?

- Methodological Answer : Stability studies should replicate biological environments (e.g., plasma, urine) and storage temperatures. For instance:

| Condition | Time | Stability (%) | Key Observation |

|---|---|---|---|

| Plasma at 37°C | 48 hours | 100% | No degradation |

| Urine at 37°C (with E. coli) | 48 hours | 89% | 11% degradation due to microbial activity |

| Plasma at -20°C | 6 months | <70% | Progressive instability over time |

| Data derived from analogous compounds highlight the need for cold-chain storage (-20°C) and antimicrobial additives in biological matrices . |

Q. What strategies can resolve contradictions in stability data obtained from different experimental setups?

- Methodological Answer : Contradictions often arise from variables like microbial contamination, matrix composition, or temperature fluctuations. To address this:

- Controlled Replicates : Conduct experiments in triplicate with sterile-filtered matrices.

- Microbial Screening : Add preservatives (e.g., sodium azide) or pre-treat samples with antibiotics to isolate chemical vs. biological degradation .

- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to simulate long-term storage effects within shorter timeframes .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 values using acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) targets. For example, analogous compounds showed IC50 values of 0.383 μM (eqBChE) and 6.08 μM (elAChE) via Ellman’s method .

- Cell-Based Assays : Assess cytotoxicity or receptor binding using HEK-293 or SH-SY5Y cell lines, with viability measured via MTT assays .

Q. How can researchers address challenges in quantifying low concentrations of this compound in complex biological samples?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to remove interferents.

- Sensitivity Optimization : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for detection limits <1 ng/mL .

Handling and Safety Considerations

Q. What precautions are critical for safe handling and storage of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and goggles to avoid exposure to dust/aerosols .

- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。